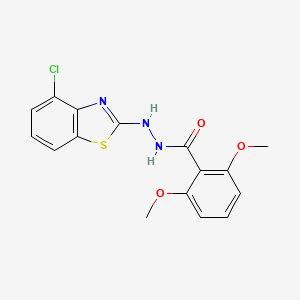

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide

Description

N'-(4-Chloro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide is a synthetic organic compound featuring a benzothiazole core substituted with a chlorine atom at the 4-position and a hydrazide-linked 2,6-dimethoxybenzoyl group. The chlorine substituent enhances electrophilicity and binding affinity to biological targets, while the dimethoxybenzohydrazide moiety may improve solubility and metabolic stability .

Properties

IUPAC Name |

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S/c1-22-10-6-4-7-11(23-2)13(10)15(21)19-20-16-18-14-9(17)5-3-8-12(14)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKHRZREMMHSDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Benzoxazole vs. Benzothiazole Derivatives

The compound shares structural homology with benzoxazole-based hydrazides, such as 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides (e.g., compounds 5a–5j) . Key differences include:

- Heterocyclic Core: Benzothiazole (sulfur and nitrogen) vs. benzoxazole (oxygen and nitrogen).

- Substituent Effects : The 4-chloro substitution in benzothiazoles may confer greater electrophilicity and stability than unsubstituted benzoxazole derivatives.

Biological Activity Comparison :

Benzoxazole analogs (e.g., compound 5a) demonstrated MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, whereas benzothiazole derivatives often exhibit lower MIC values (<8 µg/mL) in similar assays, suggesting superior antimicrobial potency .

Hydrazide-Containing Benzothiazole Derivatives

The hydrazide linker in N'-(4-chloro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide is critical for hydrogen bonding with biological targets. Comparable compounds, such as (1,3-benzothiazol-2-yl)carbamoyl derivatives (e.g., Cpd D in ), show inhibitory activity against enzymes like low-molecular-weight protein tyrosine phosphatases (LMWPTPs), with IC₅₀ values in the micromolar range . The dimethoxy groups in the benzohydrazide moiety may enhance solubility and bioavailability relative to simpler hydrazide derivatives.

Anticancer and Antioxidant Profiles

Compounds like 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]...pyridine-2-carboxylic acid (Example 24 in ) highlight the role of benzothiazole scaffolds in anticancer drug design. These derivatives often exhibit >70% cell viability inhibition in cancer cell lines at 10–50 µM concentrations . Antioxidant activity is also notable: benzothiazole hydrazides show radical scavenging capacities (e.g., 60–80% DPPH inhibition at 100 µg/mL), comparable to ascorbic acid .

Data Tables: Comparative Analysis

Table 2. Molecular Docking and Binding Affinities

| Compound | Target Protein | Binding Affinity (kcal/mol) | References |

|---|---|---|---|

| Benzoxazole derivative (5a) | 2A9¹ (Anticancer) | -8.2 | |

| Cpd D (Benzothiazole) | LMWPTP | -9.1 |

Research Findings and Discussion

- Antimicrobial Superiority : Benzothiazole derivatives generally outperform benzoxazoles in antimicrobial assays due to enhanced lipophilicity and target engagement .

- Enzyme Inhibition : The 4-chloro substitution in benzothiazoles may optimize interactions with catalytic sites of enzymes like LMWPTP, as seen in Cpd D .

- Synthetic Feasibility : The compound’s synthesis likely follows routes similar to those in and , involving condensation of hydrazides with substituted benzothiazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.